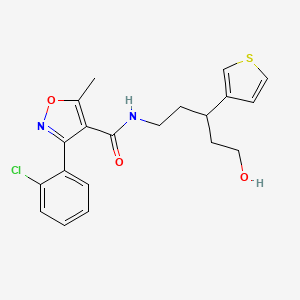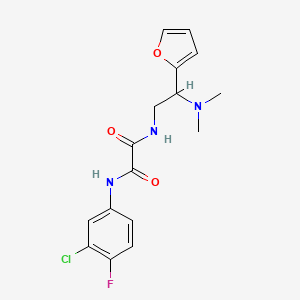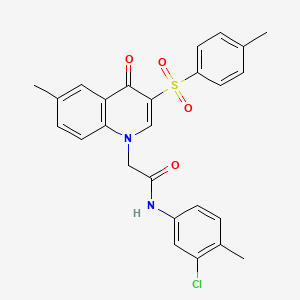
N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide and related compounds typically involves multiple steps including cross-coupling reactions and cyclization processes. For example, compounds with similar structures have been synthesized using Sonogashira cross-coupling and subsequent cyclization steps. These processes require precise conditions to achieve high yields and purity (Durgadas, Mukkanti, & Pal, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using various analytical techniques including IR, 1H-NMR, 13C-NMR, and Mass spectral analysis. These techniques provide detailed information on the molecular framework, confirming the presence of functional groups and the overall molecular architecture essential for their biological activity and chemical properties (Durgadas, Mukkanti, & Pal, 2013).
Chemical Reactions and Properties
Compounds of this nature participate in various chemical reactions due to their active functional groups. For instance, the acetamide group can undergo hydrolysis, while the chloro and methyl groups on the phenyl ring can participate in electrophilic substitution reactions. The presence of a quinoline moiety adds to its reactivity, making it a candidate for nucleophilic substitution reactions and potential antiviral or anticancer activities as seen in similar compounds (Ghosh et al., 2008).
科学的研究の応用
Synthesis and Structural Studies
A variety of compounds with a core structure similar to N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide have been synthesized for various applications. For instance, the synthesis of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide was achieved, exploring their potential as gel formers and for the formation of crystalline salts with mineral acids. The structural aspects of these compounds were studied in detail, revealing their interactions with different acids and their ability to form host–guest complexes with enhanced fluorescence properties (Karmakar et al., 2007).
Antituberculosis Activity
Compounds bearing the quinazoline moiety, such as the synthesized N -((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)- N -(furan-2-yl-methyl)-2-morpholinoacetamide and its analogs, have been investigated for their anti-tuberculosis activities. The structural confirmation through X-ray diffraction and the comparison of optimized geometric parameters with experimental values underscore the potential of these compounds in antituberculosis research (Bai et al., 2011).
Insecticidal Applications
Pyridine derivatives, including compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, have demonstrated significant insecticidal activity, particularly against the cowpea aphid, Aphis craccivora. The synthesis and evaluation of these compounds highlight their potential as more effective alternatives to conventional insecticides (Bakhite et al., 2014).
Antifungal Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share functional groups with N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide, has uncovered their potential as broad-spectrum antifungal agents. These compounds have shown activity against various fungal species, including Candida and Aspergillus, highlighting their therapeutic potential in antifungal drug development (Bardiot et al., 2015).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-16-4-9-20(10-5-16)34(32,33)24-14-29(23-11-6-17(2)12-21(23)26(24)31)15-25(30)28-19-8-7-18(3)22(27)13-19/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHSTXPOVKKDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)
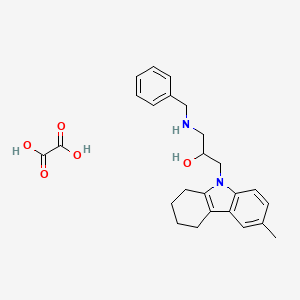
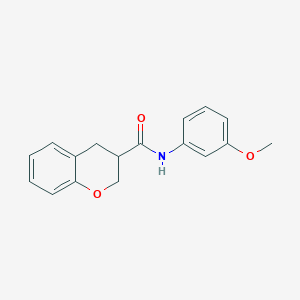

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

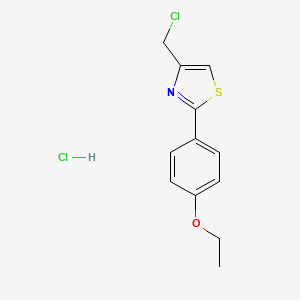
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)
![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)

